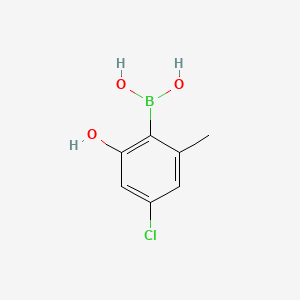

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Descripción general

Descripción

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated and hydroxylated aromatic ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-chloro-2-hydroxy-6-methylphenyl bromide can be borylated using bis(pinacolato)diboron and a palladium catalyst such as PdCl2(dppf) in the presence of a base like potassium acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves continuous flow setups for handling organolithium chemistry, allowing for high throughput and efficient production .

Types of Reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It couples with various aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols.

Protodeboronation: Under acidic conditions, the boronic acid group can be removed to yield the corresponding aryl compound.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Protodeboronation: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation.

Aryl Compounds: From protodeboronation.

Aplicaciones Científicas De Investigación

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is used extensively in:

Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: Used in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The primary mechanism of action for (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center .

Comparación Con Compuestos Similares

- Phenylboronic acid

- 4-Chlorophenylboronic acid

- 2-Hydroxyphenylboronic acid

Comparison: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is unique due to the presence of both chloro and hydroxy substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional sites for functionalization and can participate in more diverse chemical transformations .

Actividad Biológica

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily known for its role in the Suzuki–Miyaura cross-coupling reaction, but its implications extend into areas such as cancer therapy, antibacterial activity, and as a biochemical tool.

Target of Action

The primary target of this compound is the palladium catalyst utilized in the Suzuki–Miyaura cross-coupling reaction. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Mode of Action

This compound interacts with its target through transmetalation , a process where the boronic acid forms a complex with the palladium catalyst, facilitating the coupling of aryl halides with organoboron compounds. The resulting products are crucial for developing pharmaceuticals and other biologically active compounds.

1. Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, in cancer therapy. For instance, derivatives of boronic acids have been shown to inhibit dCTPase, an enzyme involved in nucleotide metabolism, leading to enhanced cytotoxicity against leukemia cells. The compound's derivatives displayed an IC50 value of approximately 0.046 μmol/L against HL60 leukemia cells .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound Name | IC50 Value (μmol/L) | Cell Line |

|---|---|---|

| Compound 17 | 0.046 | HL60 |

| Compound 24 | 3.43 | MDA-MB-468 |

| Chlorambucil | 48.7 | MDA-MB-468 |

2. Antibacterial Properties

Boronic acids have also been investigated for their ability to combat antibiotic resistance, particularly against Ambler class B β-lactamases. These enzymes are responsible for hydrolyzing β-lactam antibiotics, leading to treatment failures . The mechanism involves inhibiting cell wall synthesis and disrupting bacterial growth by targeting various antibiotic classes.

Table 2: Mechanisms of Action Against Antibiotic Resistance

| Mechanism | Antibiotic Class | Mode of Resistance |

|---|---|---|

| Inhibit Cell Wall Synthesis | β-Lactams | Hydrolysis |

| Depolarize Cell Membrane | Lipopeptides | Altered target |

| Inhibit Protein Synthesis | Aminoglycosides | Efflux |

Case Studies

Recent research has focused on optimizing the biological properties of boronic acid derivatives. For example, a study demonstrated that modifying boronic acid functionalities can enhance solubility and stability, crucial for therapeutic applications .

In another case study, compounds were synthesized to disrupt the PD-1/PD-L1 interaction, a significant pathway in cancer immunotherapy. The tested compound exhibited a binding affinity with a dissociation constant (Kd) around 27 nM, indicating its potential as a PD-L1 inhibitor .

Propiedades

IUPAC Name |

(4-chloro-2-hydroxy-6-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPRFVJXGNVYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101231942 | |

| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207961-50-9 | |

| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207961-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.